molecular formula C12H7Cl2N3O2 B2605205 4-(2,4-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 672925-29-0

4-(2,4-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine

Cat. No.: B2605205
CAS No.: 672925-29-0
M. Wt: 296.11
InChI Key: JLTDFSQLKVPOCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines has been extensively studied. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described . For instance, an effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Chemical Reactions Analysis

Pyrimidines exhibit a range of chemical reactions. For instance, the chemical characteristics and reactivities of 4-hydroxy- and 2,4-dihydroxy-5-(β-hydroxyethyl)pyrimidine derivatives, and the products of their modifications have been investigated . In the first step of the synthetic approach, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained .

Scientific Research Applications

Synthesis and Chemical Applications

  • One-Pot Synthesis Method : Yadav et al. (2021) developed a simple and efficient synthetic protocol for the synthesis of pyrano pyrimidine carboxylate derivatives, utilizing a one-pot four-component reaction catalyzed by l-Proline. This method is a greener approach, avoiding toxic catalysts and hazardous solvents (Yadav et al., 2021).

  • Formation of Novel Heterocycles : Shibuya (1984) found that the reaction of certain compounds with active methylenes produces various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives. This reaction pathway is significant for the synthesis of isoxazolo[5,4-d]pyrimidines (Shibuya, 1984).

  • Synthesis of Pyrido[2,3-d]pyrimidine Derivatives : Tu et al. (2007) described a new reaction for synthesizing pyrido[2,3-d]pyrimidine-4,7-dione derivatives, highlighting its broad substrate scope and good yields. This reaction is key in developing derivatives of 4-(2,4-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine (Tu et al., 2007).

Biological and Pharmaceutical Research

  • Phytotoxic Activity Study : Wang et al. (2012) synthesized compounds related to this compound and evaluated their phytotoxic activities. Some compounds exhibited significant inhibitory effects on root growth, highlighting their potential as herbicides (Wang et al., 2012).

  • Antimicrobial Activity Analysis : Sayed et al. (2006) investigated several pyrimidine and thiazolo[3,2-a]pyrimidine derivatives for their antimicrobial properties. The study provided insights into the potential application of these compounds in combating microbial infections (Sayed et al., 2006).

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-3-2-7(13)4-8(9)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTDFSQLKVPOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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